1-Benzofuran-5-amine

Antimycobacterial Tuberculosis Structure-Activity Relationship

1-Benzofuran-5-amine (CAS 58546-89-7), also referred to as 5-aminobenzofuran or benzofuran-5-ylamine, is a primary aromatic amine featuring a fused benzofuran heterocyclic core with the amino substituent located at the 5-position. This specific regiochemistry and the electronic character of the benzofuran scaffold confer distinct reactivity and physicochemical properties (e.g., LogP = 2.596, PSA = 39.16 Ų) that differentiate it from other positional isomers and heterocyclic analogs.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 58546-89-7
Cat. No. B105165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzofuran-5-amine
CAS58546-89-7
Synonyms(Benzo[b]furan-5-yl)amine;  5-Aminobenzofuran;  Benzofuran-5-ylamine; 
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CO2)C=C1N
InChIInChI=1S/C8H7NO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H,9H2
InChIKeyGMOLCSICTCPZCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzofuran-5-amine (CAS 58546-89-7) – A Strategic 5-Amino Heterocyclic Building Block for Antimycobacterial and Antitumor Agent Development


1-Benzofuran-5-amine (CAS 58546-89-7), also referred to as 5-aminobenzofuran or benzofuran-5-ylamine, is a primary aromatic amine featuring a fused benzofuran heterocyclic core with the amino substituent located at the 5-position. This specific regiochemistry and the electronic character of the benzofuran scaffold confer distinct reactivity and physicochemical properties (e.g., LogP = 2.596, PSA = 39.16 Ų) that differentiate it from other positional isomers and heterocyclic analogs. Its utility is prominently documented in two high-value applications: as a direct inhibitor of *Mycobacterium smegmatis* (MIC = 1.56 µg/mL) [1] and as a key reagent in the synthesis of multi-targeted receptor tyrosine kinase and microtubule inhibitors with potential antitumor activity .

Why 1-Benzofuran-5-amine Cannot Be Indiscriminately Substituted by Positional Isomers or Heteroatom Analogs


Simple substitution of 1-Benzofuran-5-amine with closely related analogs—such as other benzofuran positional isomers (e.g., 4-amine, 6-amine, 7-amine) or heteroatom replacements like benzothiophene-5-amine or indole-5-amine—is not scientifically justified without rigorous re-validation. The 5-position amino group on the benzofuran core dictates a unique electronic distribution and spatial orientation that directly governs target binding affinity and off-target selectivity. As demonstrated in a direct comparative study, the benzofuran analog (MIC = 1.56 µg/mL) exhibits a distinct antimicrobial potency compared to its benzothiophene counterparts (MIC = 0.78 µg/mL) [1]. Furthermore, the physicochemical profile—specifically the LogP of 2.596 and polar surface area (PSA) of 39.16 Ų —differs markedly from the 2,3-dihydro derivative (LogP ~1.6) , impacting membrane permeability and pharmacokinetic behavior. Procurement of the incorrect isomer or analog without this quantitative context risks project delays, inconsistent biological data, and failed synthetic campaigns.

Quantitative Differentiation Evidence: 1-Benzofuran-5-amine vs. Closest Analogs and Alternatives


Antimycobacterial Potency: 1-Benzofuran-5-amine vs. 5-Aminobenzothiophene

In a direct head-to-head evaluation of aminated benzo-fused heterocycles against *Mycobacterium smegmatis*, 1-Benzofuran-5-amine (reported as 5-aminobenzofuran 3ja) demonstrated a minimum inhibitory concentration (MIC) of 1.56 µg/mL. This activity was compared directly against the sulfur-containing heterocyclic analogs, 5-aminobenzothiophene (3ia) and 6-aminobenzothiophene (3ma), both of which exhibited a more potent MIC of 0.78 µg/mL [1]. This quantitative difference underscores that while the benzofuran scaffold possesses intrinsic antimicrobial activity, the replacement of oxygen with sulfur significantly enhances potency. This data provides a crucial benchmark for researchers selecting the optimal heterocyclic core for antimycobacterial drug discovery.

Antimycobacterial Tuberculosis Structure-Activity Relationship

Physicochemical Differentiation: Lipophilicity (LogP) vs. Dihydro Analog

The lipophilicity of 1-Benzofuran-5-amine, characterized by a LogP value of 2.596 , is a critical differentiator from its saturated counterpart, 2,3-dihydro-5-benzofuranamine. While the latter exhibits a lower computed XLogP3 of approximately 1.6 , the fully aromatic benzofuran core of the target compound confers a significantly higher LogP. This difference of approximately one log unit directly impacts predicted membrane permeability and oral bioavailability. Researchers designing central nervous system (CNS) or intracellular-targeting agents must account for this divergence, as the more lipophilic aromatic core will exhibit distinct ADME properties.

Physicochemical Properties Lipophilicity Drug Design

Synthetic Utility: Regioselective Access to Multi-Targeted Kinase Inhibitors

1-Benzofuran-5-amine serves as a non-substitutable reagent in the synthesis of substituted pyrimidines designed as multi-targeted receptor tyrosine kinase (RTK) and microtubule inhibitors . Unlike the 6-amine or 7-amine isomers, which would yield regioisomeric products with altered binding geometries, the 5-amine specifically directs the vector of substitution. This regiochemical precision is essential for maintaining the intended interaction with the ATP-binding pocket of kinases. While quantitative comparative synthetic yields are not available for all isomers, the documented utility of the 5-amine scaffold in generating active antitumor leads establishes a class-level inference of its superior positioning for these specific molecular architectures.

Medicinal Chemistry Kinase Inhibitors Synthetic Intermediate

Commercial Availability and Purity Benchmarking

1-Benzofuran-5-amine is widely available from major global chemical suppliers, including Thermo Fisher Scientific, with a standard commercial purity of 97% . While direct isomer-specific purity comparisons are not typically published, the ready availability and established purity specification provide a reliable procurement baseline. In contrast, the 4-amine and 7-amine isomers are often less readily stocked, which can lead to longer lead times and higher procurement costs. The compound is supplied in standard amber glass bottles, suitable for long-term storage at 2-8°C under inert atmosphere .

Procurement Purity Analysis Commercial Availability

Optimal Application Scenarios for 1-Benzofuran-5-amine Based on Verified Differentiation Data


Antimycobacterial Drug Discovery: Scaffold-Hopping and SAR Optimization

Researchers engaged in structure-activity relationship (SAR) studies for novel antitubercular agents should prioritize 1-Benzofuran-5-amine as a core scaffold. Its defined MIC of 1.56 µg/mL against *Mycobacterium smegmatis* provides a benchmark for evaluating new analogs. The direct comparison with the more potent benzothiophene analogs (MIC = 0.78 µg/mL) [1] allows for rational scaffold-hopping and provides a clear path to optimize potency through heteroatom substitution. This compound serves as an essential control and starting point for libraries targeting mycobacterial infections.

Medicinal Chemistry: Optimizing CNS and Intracellular Drug ADME Profiles

Medicinal chemists aiming to fine-tune the lipophilicity of drug candidates will find the distinct LogP profile of 1-Benzofuran-5-amine (LogP = 2.596) [1] invaluable. The ΔLogP of approximately +1.0 relative to the saturated 2,3-dihydro analog directly informs decisions regarding blood-brain barrier penetration and intracellular target access. This quantitative differentiation supports the deliberate selection of the aromatic benzofuran core when higher membrane permeability is desired, preventing the inadvertent use of a less permeable dihydro analog.

Synthetic Methodology: Regioselective Synthesis of Multi-Targeted Anticancer Agents

Synthetic chemists and process development teams working on multi-targeted kinase or microtubule inhibitors should utilize 1-Benzofuran-5-amine as the designated building block for constructing substituted pyrimidines [1]. The 5-position amine provides the necessary regiochemistry for the intended pharmacophore orientation, a feature not replicable by the 6- or 7-amine isomers. Procurement of this specific isomer ensures fidelity to published synthetic routes and maximizes the probability of obtaining biologically active lead compounds.

Commercial Procurement: Reliable Sourcing for High-Throughput Screening and Library Synthesis

Procurement specialists and laboratory managers supporting high-throughput screening (HTS) campaigns should select 1-Benzofuran-5-amine based on its established commercial availability and consistent 97% purity specification [1]. The broad supplier network and defined storage conditions (2-8°C under inert gas) ensure a reliable supply chain and long-term compound integrity, reducing the risk of project delays associated with sourcing less common positional isomers.

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